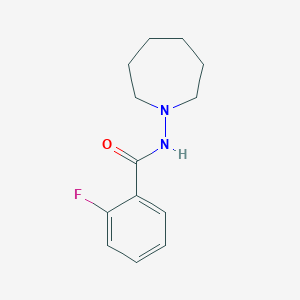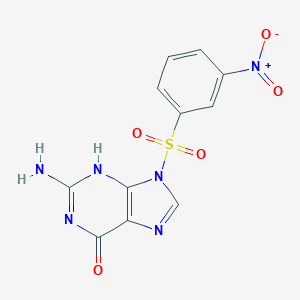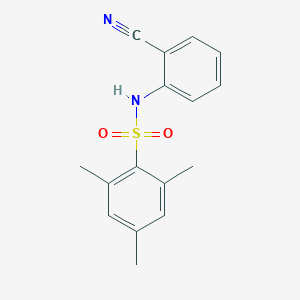![molecular formula C22H15ClN2O2 B290281 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B290281.png)
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two anilino groups attached to a naphthoquinone core, with a chlorine atom at the third position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the reaction of 2,3-dichloronaphthoquinone with aniline derivatives. One common method is the nucleophilic substitution reaction where 2,3-dichloronaphthoquinone reacts with 4-anilinoaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
作用機序
The mechanism of action of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(4-Anilinoanilino)-3-bromonaphthoquinone
- 2-(4-Anilinoanilino)-3-methylnaphthoquinone
- 2-(4-Anilinoanilino)-3-nitronaphthoquinone
Uniqueness
2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the compound’s redox properties and ability to generate ROS make it a valuable tool in biological research .
特性
分子式 |
C22H15ClN2O2 |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
2-(4-anilinoanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)25-16-12-10-15(11-13-16)24-14-6-2-1-3-7-14/h1-13,24-25H |
InChIキー |
BUDJJOFTUPGGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


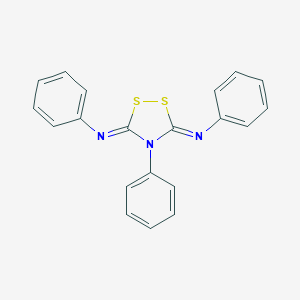
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
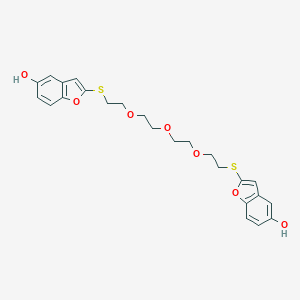
![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)
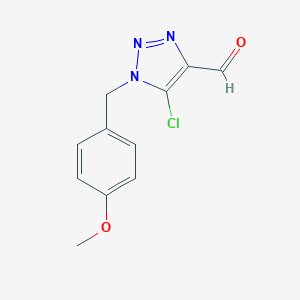
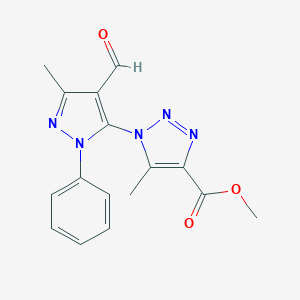
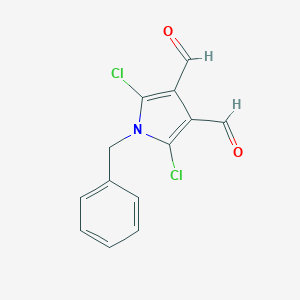
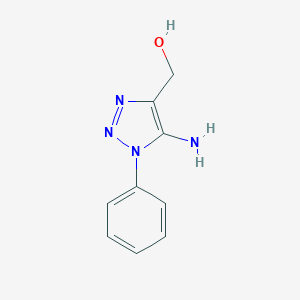
![8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene](/img/structure/B290216.png)

